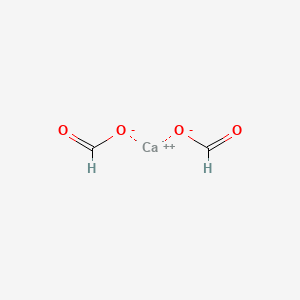

Formic acid calcium salt

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

Molecular Formula |

C2H2CaO4 |

|---|---|

Molecular Weight |

130.11 g/mol |

IUPAC Name |

calcium;diformate |

InChI |

InChI=1S/2CH2O2.Ca/c2*2-1-3;/h2*1H,(H,2,3);/q;;+2/p-2 |

InChI Key |

CBOCVOKPQGJKKJ-UHFFFAOYSA-L |

Canonical SMILES |

C(=O)[O-].C(=O)[O-].[Ca+2] |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Calcium Formate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcium formate (B1220265), the calcium salt of formic acid with the chemical formula Ca(HCOO)₂, is an organic compound that presents as an odorless, free-flowing white crystalline solid.[1][2] It serves as a convenient source of both calcium and formate ions in aqueous solutions.[1][3] Known industrially by the E number E238, it is utilized as an animal feed preservative in the European Union.[4] Its applications are diverse, ranging from a masking agent in the chrome-tanning of leather and a setting accelerator in cement and grout, to a component in silage treatment and flue-gas desulfurization.[1][4] This technical guide provides a comprehensive overview of the core physicochemical properties of calcium formate, detailed experimental protocols for their determination, and visual representations of key processes and relationships.

Core Physicochemical Properties

The fundamental properties of calcium formate are summarized below, providing a quantitative basis for its application in various scientific and industrial fields.

General and Physical Properties

Calcium formate is a white-to-yellowish crystalline powder that is stable under normal conditions.[4][5] While generally odorless, some sources describe it as having a slight odor resembling acetic acid.[4][6] It is classified as non-hygroscopic, meaning it does not readily attract and hold water molecules from the surrounding environment when stored in dry conditions.[1][2] However, in humid air, it can be prone to deliquescence and agglomeration.[7]

Table 1: General and Physical Properties of Calcium Formate

| Property | Value | References |

| Molecular Formula | C₂H₂CaO₄ or Ca(HCOO)₂ | [5][8] |

| Molar Mass | 130.11 g/mol | [4][8] |

| Appearance | White or almost white crystalline powder/crystals | [2][5][8] |

| Odor | Odorless to slightly like acetic acid | [2][4][5] |

| Density | 2.02 g/cm³ | [4] |

| Specific Gravity | 2.02 | [6] |

| Bulk Density | 900 - 1000 g/kg | [9] |

| Crystal System | Orthorhombic | [4][6] |

| Hygroscopicity | Non-hygroscopic in dry conditions; can deliquesce in humid air | [1][7] |

| Hygroscopic Growth Factor | 1.26 ± 0.04 (at 90% Relative Humidity) | [10] |

Thermal Properties

The thermal behavior of calcium formate is critical for its application in high-temperature processes. It does not have a true melting point but rather decomposes upon heating. The decomposition occurs in stages, beginning at approximately 300°C.[11][12]

Table 2: Thermal Properties of Calcium Formate

| Property | Value | References |

| Melting Point | Decomposes (does not melt) | [5] |

| Decomposition Temperature | Starts around 300-400°C | [9][11][12] |

| Decomposition Products | Stage 1: CaCO₃ + HCHO (Formaldehyde) Stage 2 (at higher temps): CaO + CO₂ + CO + H₂ | [1][3][11] |

The thermal decomposition of calcium formate is a well-defined process. Initially, it decomposes to form calcium carbonate and formaldehyde.[1][13] With continued heating at higher temperatures, these products further break down into calcium oxide, carbon dioxide, carbon monoxide, and hydrogen gas.[1][3]

Solubility and pH

Calcium formate is readily soluble in water, a key property for its use in aqueous solutions.[5][14] Its solubility increases slightly with temperature. However, it is insoluble in ethanol (B145695) and only slightly soluble in methanol.[4]

Table 3: Solubility of Calcium Formate

| Solvent | Temperature (°C) | Solubility (g / 100 g solvent) | References |

| Water | 0 | 16.1 - 16.28 | [4][15][16] |

| Water | 20 | 16.0 | [8] |

| Water | 100 | 18.4 | [4][15] |

| Methanol | 15 | 0.27 | [4] |

| Methanol | 66 | 0.23 | [4][15] |

| Ethanol | - | Insoluble | [4] |

Aqueous solutions of calcium formate are neutral to slightly alkaline.[9][17] The pH of the solution increases with concentration.

Table 4: pH of Aqueous Calcium Formate Solutions

| Concentration | Temperature (°C) | pH Range | References |

| 1 mM | - | 7.51 | [6] |

| 10 mM | - | 7.92 | [6] |

| 100 mM | - | 8.24 | [6] |

| 1 M | - | 8.47 | [6] |

| 1 M | 25 | 6.0 - 8.0 | |

| 10% Solution | - | 7.5 | [15] |

Experimental Protocols

This section details the methodologies used to determine the key physicochemical properties of calcium formate.

Determination of Solubility (Static Equilibrium Method)

The solubility of calcium formate in various solvent mixtures can be determined using a static equilibrium method.[18][19]

Methodology:

-

Preparation: A supersaturated solution of calcium formate is prepared in the desired solvent within a jacketed glass vessel to maintain a constant temperature.

-

Equilibration: The solution is stirred continuously for an extended period (e.g., 24 hours) at a precisely controlled temperature to ensure solid-liquid equilibrium is reached.

-

Sampling: After stirring, the solution is allowed to stand, letting the excess solid settle. A sample of the clear supernatant is carefully withdrawn.

-

Analysis: The concentration of calcium formate in the sample is determined. A common method is to evaporate the solvent and weigh the remaining solid residue (gravimetric analysis).

-

Correlation: The experimental data is often correlated using thermodynamic models like the modified Apelblat equation to describe the solubility behavior across different temperatures.[18][19]

Thermal Analysis (Thermogravimetry - TGA)

Thermogravimetric Analysis (TGA) is used to study the thermal decomposition of calcium formate by measuring the change in mass of a sample as a function of temperature.[20][21]

Methodology:

-

Sample Preparation: A small, accurately weighed sample of calcium formate (e.g., 10-20 mg) is placed into a TGA sample pan (often platinum or alumina).[21][22]

-

Instrumentation: The sample is placed in a thermogravimetric analyzer. An inert atmosphere (e.g., nitrogen) is typically used to prevent oxidative side reactions.[22]

-

Heating Program: The sample is heated at a constant rate (e.g., 10 or 20°C/min) from room temperature to a high temperature (e.g., 1000°C).[21][23]

-

Data Acquisition: The instrument continuously records the sample's mass as the temperature increases.

-

Analysis: The resulting plot of mass vs. temperature (thermogram) shows distinct steps, where each step-down corresponds to a mass loss event.[21] The temperature ranges of these steps and the percentage of mass lost are used to identify the decomposition products (e.g., loss of HCHO, CO, CO₂).[11][21] Differential thermogravimetry (DTG), which plots the rate of mass change, can be used to pinpoint the temperatures of maximum decomposition rate.[22]

Structural Analysis (X-ray Diffraction - XRD)

X-ray Diffraction (XRD) is the primary technique for confirming the crystalline structure of calcium formate.[20][24]

Methodology:

-

Sample Preparation: A fine powder of the calcium formate sample is prepared and mounted on a sample holder.

-

Instrumentation: The sample is placed in an X-ray diffractometer.

-

Data Collection: The sample is irradiated with monochromatic X-rays at a specific wavelength (e.g., CuKα radiation). The detector scans through a range of angles (2θ) to measure the intensity of the diffracted X-rays.[25]

-

Analysis: The resulting XRD pattern, a plot of intensity vs. 2θ angle, shows a series of peaks. The positions and relative intensities of these peaks are unique to the material's crystal structure. By comparing the experimental pattern to standard patterns from databases (e.g., International Centre for Diffraction Data - ICDD), the crystalline phase (e.g., orthorhombic formicaite) can be identified.[24][26]

Content Determination (Permanganate Titration)

A common method to determine the purity or content of calcium formate in a sample is through redox titration with potassium permanganate (B83412).[27]

Methodology:

-

Sample Preparation: An accurately weighed sample of calcium formate is dissolved in deionized water in a volumetric flask to create a solution of known concentration.[27]

-

Reaction Setup: A specific volume of this solution is pipetted into a flask. The solution is made slightly alkaline (e.g., by adding anhydrous sodium carbonate).[27]

-

Oxidation: A known excess amount of a standardized potassium permanganate (KMnO₄) solution is added. The mixture is heated (e.g., in a water bath) to ensure the complete oxidation of the formate ions.[27]

-

Back Titration: After cooling, the solution is acidified (e.g., with sulfuric acid), and potassium iodide (KI) is added. The excess, unreacted permanganate oxidizes the iodide to iodine (I₂).

-

Endpoint Determination: The liberated iodine is then titrated with a standardized sodium thiosulfate (B1220275) (Na₂S₂O₃) solution. A starch indicator is added near the endpoint, which turns blue-black in the presence of iodine. The titration is complete when the blue color disappears.[27]

-

Calculation: By performing a blank titration (without the calcium formate sample) and comparing the results, the amount of permanganate that reacted with the formate can be calculated, thus determining the original calcium formate content.

Biological and Industrial Relevance

Role as an Acidifier in Animal Feed

In animal nutrition, particularly for pigs and poultry, calcium formate acts as an acidifier in the gastrointestinal tract.[1][6] This action helps to create an environment unfavorable for the growth of pathogenic bacteria like E. coli and Salmonella, thereby promoting gut health.[1][6] This is especially relevant given the increasing restrictions on the use of antibiotics as growth promoters in animal feed.[2][6]

References

- 1. geosc.com [geosc.com]

- 2. 5 things you need to know about calcium formate - WOTAI Blog [wotaichem.com]

- 3. Calcium Formate: An In-Depth Analysis for Chemical Professionals_Chemicalbook [chemicalbook.com]

- 4. Calcium formate - Wikipedia [en.wikipedia.org]

- 5. greenchemindustries.com [greenchemindustries.com]

- 6. Calcium formate CAS#: 544-17-2 [m.chemicalbook.com]

- 7. sidleychem.com [sidleychem.com]

- 8. Calcium formate | Ca(HCO2)2 | CID 10997 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Calcium Formate,CAS NO. 544-17-2 | Pengfa Chemical [hhpfchem.com]

- 10. acp.copernicus.org [acp.copernicus.org]

- 11. One of the important aspects of calcium formate is its thermal decomposition behavior - Knowledge - Zibo Anquan Chemical Co., Ltd [zbaqchem.com]

- 12. Understanding Calcium Formate in One Read [wotaichem.com]

- 13. quora.com [quora.com]

- 14. calcium formate structure - HPMC manufacturer [hpmcmanufacturer.com]

- 15. parchem.com [parchem.com]

- 16. IUPAC-NIST Solubilities Database [srdata.nist.gov]

- 17. sakshichemsciences.com [sakshichemsciences.com]

- 18. researchgate.net [researchgate.net]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Search results [inis.iaea.org]

- 21. chem.libretexts.org [chem.libretexts.org]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

- 25. Differentiation of Calcium Carbonate Polymorphs by Surface Analysis Techniques – An XPS and TOF-SIMS study - PMC [pmc.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. China How to determine the content of calcium formate? factory and manufacturers | Pulisi [pulisichem.com]

Synthesis and Characterization of Pure Calcium Formate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, purification, and characterization of high-purity calcium formate (B1220265) (Ca(HCOO)₂). Detailed experimental protocols for common laboratory-scale synthesis and analytical characterization techniques are presented to facilitate its preparation and quality assessment for applications in research, pharmaceuticals, and other high-purity settings.

Introduction

Calcium formate, the calcium salt of formic acid, is a white crystalline solid with the chemical formula Ca(HCOO)₂.[1][2] It is utilized in various industries, including as a cement additive, a leather tanning agent, and an animal feed preservative.[1][3] In research and pharmaceutical applications, the use of high-purity calcium formate is crucial to ensure the reliability and reproducibility of experimental results and the safety and efficacy of final products. This guide focuses on the synthesis of pure calcium formate and the analytical methods for its comprehensive characterization.

Synthesis of Pure Calcium Formate

Several methods can be employed for the synthesis of calcium formate. The choice of method often depends on the desired purity, scale of production, and availability of starting materials. The most common laboratory-scale methods involve the reaction of formic acid with a calcium salt.

Synthesis from Calcium Carbonate and Formic Acid

This method is based on the acid-base neutralization reaction between formic acid and calcium carbonate. The reaction proceeds with the evolution of carbon dioxide gas.[4]

Reaction: CaCO₃ + 2HCOOH → Ca(HCOO)₂ + H₂O + CO₂

Experimental Protocol:

-

Reactant Preparation: Weigh 10.0 g (0.1 mol) of high-purity calcium carbonate powder and place it in a 250 mL beaker.

-

Reaction: Slowly add a stoichiometric amount of 85% formic acid (approximately 10.8 mL, 0.2 mol) to the calcium carbonate suspension while stirring continuously at room temperature. The addition should be done dropwise to control the effervescence of carbon dioxide.

-

pH Adjustment and Completion: After the initial vigorous reaction subsides, continue stirring and monitor the pH of the solution. Add formic acid dropwise until the pH reaches 4.0-4.5 to ensure the complete neutralization of calcium carbonate. Continue stirring for an additional 15-30 minutes.[4]

-

Filtration: Filter the resulting solution through a Buchner funnel with Whatman No. 1 filter paper to remove any unreacted calcium carbonate or other insoluble impurities.

-

Crystallization: Transfer the clear filtrate to a clean beaker and heat it to evaporate some of the water and concentrate the solution. Allow the concentrated solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

-

Isolation and Washing: Collect the precipitated crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold deionized water to remove any soluble impurities, followed by a wash with ethanol (B145695) to facilitate drying.

-

Drying: Dry the purified calcium formate crystals in an oven at 150-180°C to a constant weight.[5]

Synthesis from Calcium Hydroxide (B78521) and Formic Acid

An alternative neutralization reaction involves the use of calcium hydroxide. This method avoids the effervescence associated with the carbonate route.

Reaction: Ca(OH)₂ + 2HCOOH → Ca(HCOO)₂ + 2H₂O

Experimental Protocol:

-

Reactant Preparation: Prepare a suspension of 7.4 g (0.1 mol) of calcium hydroxide in 100 mL of deionized water in a 250 mL beaker.

-

Reaction: Slowly add 85% formic acid (approximately 10.8 mL, 0.2 mol) to the calcium hydroxide suspension with constant stirring. The reaction is exothermic, and the temperature should be monitored and controlled, if necessary, by using an ice bath.[6]

-

Completion and Filtration: Continue stirring for 30-60 minutes after the addition of formic acid is complete to ensure the reaction goes to completion. Filter the solution to remove any unreacted calcium hydroxide.

-

Crystallization, Isolation, and Drying: Follow steps 5-7 from the calcium carbonate synthesis protocol.

Purification of Calcium Formate

For applications requiring very high purity, the synthesized calcium formate can be further purified by recrystallization.

Experimental Protocol for Recrystallization:

-

Dissolution: Dissolve the crude calcium formate in a minimum amount of hot deionized water.

-

Hot Filtration: If any insoluble impurities are present, perform a hot filtration to remove them.

-

Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Further cooling in an ice bath will maximize the yield of purified crystals.

-

Isolation and Drying: Collect the crystals by vacuum filtration, wash with a small amount of cold deionized water, and dry in an oven.

Characterization of Pure Calcium Formate

A combination of analytical techniques should be employed to confirm the identity, purity, and structural properties of the synthesized calcium formate.

Physical Properties

A summary of the key physical properties of calcium formate is provided in the table below.

| Property | Value |

| Appearance | White crystalline powder |

| Molecular Formula | Ca(HCOO)₂ |

| Molar Mass | 130.11 g/mol |

| Density | 2.02 g/cm³ |

| Melting Point | Decomposes at >300°C |

| Solubility in Water | 16.1 g/100 g at 0°C; 18.4 g/100 g at 100°C |

| Solubility in Ethanol | Insoluble |

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the calcium formate molecule.

Experimental Protocol:

-

Sample Preparation: Mix a small amount of the dried calcium formate sample with dry potassium bromide (KBr) powder in an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Data Acquisition: Record the FTIR spectrum of the KBr pellet in the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands for the formate group.

Expected Data:

| Wavenumber (cm⁻¹) | Assignment |

| ~2900-3000 | C-H stretching vibrations of the formate ion |

| ~1570-1600 | Asymmetric stretching of the carboxylate group (COO⁻) |

| ~1350-1370 | Symmetric stretching of the carboxylate group (COO⁻) |

| ~770-790 | O-C-O bending vibration |

X-ray Diffraction (XRD)

XRD is a powerful technique to determine the crystalline structure and phase purity of the synthesized calcium formate. Calcium formate typically exists in an orthorhombic crystal system.[7]

Experimental Protocol:

-

Sample Preparation: Finely grind the dried calcium formate powder to ensure random orientation of the crystallites.

-

Data Acquisition: Mount the powdered sample in a sample holder and record the XRD pattern using a diffractometer with Cu Kα radiation. The scan range should typically be from 10° to 80° (2θ) with a step size of 0.02°.

-

Data Analysis: Compare the obtained diffraction pattern with standard reference patterns for calcium formate (e.g., from the ICDD database) to confirm the crystal structure and identify any crystalline impurities.

Thermal Analysis (TGA/DSC)

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) provide information about the thermal stability and decomposition behavior of calcium formate.

Experimental Protocol:

-

Sample Preparation: Accurately weigh a small amount (5-10 mg) of the dried calcium formate sample into an alumina (B75360) or platinum crucible.

-

Data Acquisition: Heat the sample from room temperature to a final temperature of around 800°C at a constant heating rate (e.g., 10°C/min) under a controlled atmosphere (e.g., nitrogen or air).

-

Data Analysis: Analyze the TGA curve for weight loss steps, which indicate decomposition. The DSC curve will show endothermic or exothermic peaks associated with these thermal events. The decomposition of calcium formate typically proceeds to form calcium carbonate, followed by the decomposition of calcium carbonate to calcium oxide at higher temperatures.

Expected Data:

| Temperature Range (°C) | Event | Atmosphere |

| ~300-450 | Decomposition of calcium formate to calcium carbonate | Inert/Oxidative |

| >600 | Decomposition of calcium carbonate to calcium oxide | Inert/Oxidative |

Purity Analysis by Titration

The purity of the synthesized calcium formate can be determined by complexometric titration with ethylenediaminetetraacetic acid (EDTA) to quantify the calcium content.

Experimental Protocol:

-

Sample Preparation: Accurately weigh about 0.2 g of the dried calcium formate and dissolve it in 100 mL of deionized water.

-

Titration:

-

Add 2 mL of a suitable buffer solution (e.g., ammonia-ammonium chloride buffer to maintain a pH of around 10).

-

Add a small amount of a suitable indicator, such as Eriochrome Black T.

-

Titrate the solution with a standardized 0.05 M EDTA solution until the color changes from wine red to blue, indicating the endpoint.

-

-

Calculation: Calculate the percentage purity of calcium formate based on the volume of EDTA solution used and the initial weight of the sample.

Conclusion

This technical guide has provided detailed methodologies for the synthesis, purification, and comprehensive characterization of pure calcium formate. By following the outlined experimental protocols, researchers, scientists, and drug development professionals can confidently prepare and validate the quality of calcium formate for their specific high-purity applications. The combination of synthetic procedures and a suite of analytical techniques ensures the production of well-characterized, high-quality calcium formate.

References

- 1. Calcium Formate 101: Unlocking its Benefits and Applications [wotaichem.com]

- 2. What is the production process of calcium formate - News - Zibo Anquan Chemical Co., [zbaqchem.com]

- 3. Calcium formate - Wikipedia [en.wikipedia.org]

- 4. celluloseether.com [celluloseether.com]

- 5. âHow to Produce Calcium Formate: 3 High-Yield Methods - Knowledge [zbaqchem.com]

- 6. reef2reef.com [reef2reef.com]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Thermal Decomposition Pathway of Calcium Formate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermal decomposition pathway of calcium formate (B1220265). It details the multi-stage decomposition process, the evolution of gaseous products, and the solid-state transformations that occur upon heating. This document synthesizes findings from thermogravimetric analysis (TGA), differential scanning calorimetry (DSC), and evolved gas analysis (EGA) to present a cohesive understanding of the underlying chemical and physical changes. Detailed experimental protocols, quantitative data, and mechanistic pathways are presented to serve as a valuable resource for researchers in materials science, chemistry, and pharmaceutical development.

Introduction

Calcium formate, Ca(HCOO)₂, is a versatile organic salt with a wide range of industrial applications, including as a cement additive, a food preservative, and in the synthesis of other chemicals.[1] Its thermal stability and decomposition characteristics are of paramount importance for its use in high-temperature applications and for understanding its potential as a source of valuable chemical intermediates. The thermal decomposition of calcium formate is a complex process involving dehydration, decomposition into solid and gaseous products, and subsequent reactions of these products. A thorough understanding of this pathway is crucial for process optimization, safety, and the development of novel applications.

Thermal Decomposition Pathway

The thermal decomposition of calcium formate typically proceeds in two or more distinct stages, depending on the experimental conditions, particularly the atmosphere (inert or oxidative).

Stage 1: Dehydration

For hydrated forms of calcium formate, the initial stage of decomposition involves the loss of water of crystallization. This process generally occurs at temperatures between 150°C and 300°C.[2]

Stage 2: Anhydrous Decomposition

The decomposition of anhydrous calcium formate commences at approximately 300°C and can extend to around 600°C.[1] In an inert atmosphere (e.g., nitrogen or argon), the primary decomposition reaction leads to the formation of calcium carbonate and formaldehyde (B43269).[2]

Ca(HCOO)₂ (s) → CaCO₃ (s) + HCHO (g) [2]

Formaldehyde, being unstable at these temperatures, can further decompose into carbon monoxide and hydrogen gas.

HCHO (g) → CO (g) + H₂ (g)

Simultaneously, a competing decomposition pathway can also occur, leading to the formation of calcium carbonate, carbon monoxide, and water.

Ca(HCOO)₂ (s) → CaCO₃ (s) + CO (g) + H₂O (g)

Under an inert atmosphere, the evolved carbon monoxide can undergo a disproportionation reaction (Boudouard reaction), especially in the presence of catalytic surfaces, to form carbon dioxide and solid carbon, which may be observed as a black or grayish residue.[3]

2CO (g) ⇌ CO₂ (g) + C (s)

In an oxidative atmosphere (e.g., air or oxygen), the decomposition pathway is altered by the presence of oxygen. The combustible gaseous products, such as formaldehyde, carbon monoxide, and hydrogen, will undergo oxidation, leading to the formation of carbon dioxide and water. This results in a more exothermic overall process.

Stage 3: Decomposition of Calcium Carbonate

At higher temperatures, typically above 600°C, the calcium carbonate formed in the previous stages decomposes to calcium oxide and carbon dioxide.[4]

CaCO₃ (s) → CaO (s) + CO₂ (g)

The following diagram illustrates the generalized thermal decomposition pathway of calcium formate in an inert atmosphere.

Quantitative Data

The following tables summarize the quantitative data obtained from the thermal analysis of calcium formate under different conditions.

Table 1: Thermogravimetric Analysis (TGA) Data for Calcium Formate Decomposition

| Stage | Temperature Range (°C) | Mass Loss (%) (Inert Atmosphere) | Mass Loss (%) (Oxidative Atmosphere) | Evolved Species | Solid Residue |

| 1 (Dehydration) | 150 - 300 | Dependent on hydration state | Dependent on hydration state | H₂O | Anhydrous Ca(HCOO)₂ |

| 2 (Decomposition) | 300 - 600 | ~35-45% | ~35-45% | HCHO, CO, H₂, H₂O, CO₂ | CaCO₃, C |

| 3 (CaCO₃ Decomposition) | > 600 | ~30-35% | ~30-35% | CO₂ | CaO |

Note: Mass loss percentages are approximate and can vary based on experimental conditions such as heating rate and sample purity.

Table 2: Differential Scanning Calorimetry (DSC) Data for Calcium Formate Decomposition

| Thermal Event | Temperature Range (°C) | Enthalpy Change (ΔH) | Atmosphere | Description |

| Dehydration | 150 - 300 | Endothermic | Both | Loss of water of crystallization |

| Decomposition | 300 - 600 | Endothermic | Inert | Decomposition of anhydrous calcium formate |

| Oxidation | 300 - 600 | Exothermic | Oxidative | Oxidation of gaseous decomposition products |

| CaCO₃ Decomposition | > 600 | Endothermic | Both | Decomposition of calcium carbonate |

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the thermal decomposition of calcium formate.

4.1 Thermogravimetric Analysis (TGA)

Objective: To determine the temperature and mass loss associated with the decomposition stages of calcium formate.

Instrumentation: A thermogravimetric analyzer capable of controlled heating in a defined atmosphere.

Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of finely ground calcium formate powder into an inert crucible (e.g., alumina (B75360) or platinum).[5]

-

Instrument Setup:

-

Place the sample crucible in the TGA furnace.

-

Purge the furnace with the desired gas (e.g., high-purity nitrogen or dry air) at a constant flow rate (e.g., 20-50 mL/min) for at least 30 minutes to ensure an inert or oxidative atmosphere.[6]

-

-

Thermal Program:

-

Equilibrate the sample at a starting temperature of 30°C.

-

Heat the sample from 30°C to 900°C at a constant heating rate of 10°C/min.[6]

-

-

Data Acquisition: Continuously record the sample mass as a function of temperature.

-

Data Analysis:

-

Plot the percentage mass loss versus temperature to obtain the TGA curve.

-

Calculate the derivative of the TGA curve (DTG curve) to identify the temperatures of maximum decomposition rates.

-

Determine the onset and end temperatures for each decomposition stage and the corresponding percentage mass loss.

-

4.2 Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow associated with the thermal transitions of calcium formate.

Instrumentation: A differential scanning calorimeter.

Methodology:

-

Sample Preparation: Accurately weigh 2-5 mg of finely ground calcium formate into an aluminum DSC pan and hermetically seal it. Prepare an empty, sealed aluminum pan as a reference.

-

Instrument Setup:

-

Place the sample and reference pans in the DSC cell.

-

Purge the cell with the desired gas (e.g., nitrogen or air) at a constant flow rate (e.g., 20-50 mL/min).

-

-

Thermal Program:

-

Equilibrate the sample at a starting temperature of 30°C.

-

Heat the sample from 30°C to 600°C at a constant heating rate of 10°C/min.

-

-

Data Acquisition: Record the differential heat flow between the sample and reference pans as a function of temperature.

-

Data Analysis:

-

Plot the heat flow versus temperature to obtain the DSC thermogram.

-

Identify endothermic and exothermic peaks corresponding to thermal events such as dehydration, decomposition, and oxidation.[7]

-

Integrate the peak areas to determine the enthalpy change (ΔH) for each transition.

-

4.3 Evolved Gas Analysis (EGA) using Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To identify and quantify the gaseous products evolved during the thermal decomposition of calcium formate.

Instrumentation: A thermogravimetric analyzer coupled to a gas chromatograph-mass spectrometer (TGA-GC-MS) or a pyrolysis-GC-MS system.[8][9]

Methodology:

-

TGA/Pyrolysis:

-

Place a known mass of calcium formate in the TGA or pyrolyzer.

-

Heat the sample under a controlled temperature program (e.g., ramped or isothermal) in a carrier gas (e.g., helium).

-

-

Gas Transfer: The evolved gases are transferred to the GC injector via a heated transfer line.

-

Gas Chromatography (GC):

-

Column: Use a suitable column for separating small, volatile molecules (e.g., a PLOT column).

-

Temperature Program:

-

Initial temperature: 40°C, hold for 2 minutes.

-

Ramp to 200°C at 10°C/min.

-

Hold at 200°C for 5 minutes.

-

-

Carrier Gas: Helium at a constant flow rate.

-

-

Mass Spectrometry (MS):

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Mass Range: Scan from m/z 10 to 100.

-

-

Data Analysis:

-

Identify the separated compounds by comparing their mass spectra with a library (e.g., NIST).

-

Quantify the products by integrating the peak areas in the chromatogram and using appropriate calibration standards.

-

The following diagram illustrates a typical experimental workflow for the thermal analysis of calcium formate.

Conclusion

The thermal decomposition of calcium formate is a multi-step process that is highly dependent on the surrounding atmosphere. In an inert atmosphere, it primarily decomposes to calcium carbonate and formaldehyde, with subsequent decomposition of formaldehyde to carbon monoxide and hydrogen. At higher temperatures, calcium carbonate decomposes to calcium oxide. In an oxidative atmosphere, the combustible gaseous products are oxidized. The quantitative data and experimental protocols provided in this guide offer a robust framework for researchers to study and utilize the thermal properties of calcium formate in various scientific and industrial applications. A thorough understanding of its decomposition pathway is essential for controlling its reactivity and harnessing its potential in diverse fields.

References

- 1. Calcium formate - Wikipedia [en.wikipedia.org]

- 2. quora.com [quora.com]

- 3. researchgate.net [researchgate.net]

- 4. Calcium Formate to Formaldehyde Yield Optimization [yaguanhpmc.com]

- 5. torontech.com [torontech.com]

- 6. researchgate.net [researchgate.net]

- 7. youtube.com [youtube.com]

- 8. Request Rejected [emsl.pnnl.gov]

- 9. Pyrolysis Analysis Py-GC/MS - YesWeLab [yeswelab.fr]

Solubility of Calcium Formate in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of calcium formate (B1220265) in various organic solvents. The information is intended to be a valuable resource for researchers, scientists, and professionals in drug development and other fields where the dissolution of calcium formate in non-aqueous media is critical. This document presents available quantitative data, details experimental protocols for solubility determination, and provides a visual representation of the experimental workflow.

Core Data Presentation: Solubility of Calcium Formate

The solubility of calcium formate in organic solvents is generally low, reflecting its nature as a salt. The available quantitative data from various sources has been compiled and is presented in the table below for easy comparison. It is important to note that data for a wide range of pure organic solvents is limited in publicly available literature.

| Organic Solvent | Temperature (°C) | Solubility ( g/100 g of solvent) |

| Methanol | 15 | 0.27[1][2] |

| 66 | 0.23[2][3] | |

| Ethanol (B145695) | Room Temperature | ~1.0[4] |

| Not Specified | Insoluble[2] | |

| Acetone | Not Specified | Insoluble[2] |

| Isopropyl Alcohol | Not Specified | 0.27 (g/80 g of solvent)[3] |

Note on Data Discrepancies: There is a noted contradiction in the available data for ethanol, with some sources stating it is insoluble while another provides a specific, albeit low, solubility value at room temperature.[1][2][4] This highlights the importance of empirical determination of solubility for specific applications.

Experimental Protocol: Determination of Calcium Formate Solubility

The following is a detailed methodology for the experimental determination of the solubility of calcium formate in an organic solvent, based on the widely used static equilibrium method.[5][6]

Objective: To determine the equilibrium solubility of calcium formate in a specific organic solvent at a given temperature.

Materials:

-

Calcium Formate (anhydrous, high purity)

-

Selected Organic Solvent (analytical grade)

-

Thermostatically controlled shaker or magnetic stirrer with heating/cooling capabilities

-

Calibrated thermometer or temperature probe

-

Syringe filters (chemically compatible with the solvent)

-

Volumetric flasks and pipettes

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system, Ion Chromatograph, or titration equipment

Procedure:

-

Sample Preparation:

-

Accurately weigh an excess amount of anhydrous calcium formate and add it to a sealed, temperature-controlled vessel containing a known volume or mass of the organic solvent. The use of excess solid is crucial to ensure that the solution reaches saturation.

-

For hygroscopic solvents or to prevent atmospheric moisture contamination, it is recommended to handle the materials in an inert atmosphere, such as a glovebox.[7][8]

-

-

Equilibration:

-

Seal the vessel to prevent solvent evaporation.

-

Place the vessel in a thermostatically controlled shaker or on a stirrer with a constant temperature bath set to the desired experimental temperature.

-

Agitate the mixture for a sufficient period to ensure that equilibrium is reached between the dissolved and undissolved calcium formate. The equilibration time should be determined empirically by taking measurements at different time points (e.g., 24, 48, 72 hours) until the concentration of dissolved calcium formate in the supernatant remains constant.[7][8]

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is established, cease agitation and allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled syringe to the experimental temperature to avoid precipitation.

-

Immediately filter the withdrawn sample through a chemically compatible syringe filter to remove all undissolved solids.

-

-

Concentration Analysis:

-

Accurately dilute the filtered, saturated solution with a suitable solvent to a concentration within the calibrated range of the analytical instrument.

-

Determine the concentration of calcium formate in the diluted solution using a validated analytical method. Suitable methods include:

-

High-Performance Liquid Chromatography (HPLC): For the quantification of the formate ion.[7][8]

-

Ion Chromatography: To separate and quantify the calcium and/or formate ions.[9]

-

Acid-Base Titration: Titrating the formate ion with a standardized acid solution.[9]

-

Gravimetric Analysis: Evaporating the solvent from a known volume of the filtered solution and weighing the remaining calcium formate residue.

-

-

-

Calculation of Solubility:

-

From the determined concentration of the diluted solution, calculate the concentration of calcium formate in the original saturated solution, taking into account the dilution factor.

-

Express the solubility in the desired units, such as grams of calcium formate per 100 g of solvent.

-

Visualization of Experimental Workflow

The logical flow of the experimental protocol for determining the solubility of calcium formate can be visualized as follows:

Caption: Workflow for the determination of calcium formate solubility.

References

- 1. Calcium formate - Wikipedia [en.wikipedia.org]

- 2. calcium formate [chemister.ru]

- 3. parchem.com [parchem.com]

- 4. Calcium formate solubility in ethanol - News - Zibo Anquan Chemical Co., [zbaqchem.com]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The following are several common methods for measuring the content of calcium formate - News - Zibo Anquan Chemical Co., [zbaqchem.com]

Isotopic Labeling of Calcium Formate for Tracer Studies: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isotopic labeling of calcium formate (B1220265) for use in tracer studies. It covers the synthesis of isotopically labeled calcium formate, detailed experimental protocols for its application in metabolic and calcium uptake studies, and methods for data analysis. This guide is intended to equip researchers with the necessary information to design and execute robust tracer experiments using this versatile molecule.

Introduction to Isotopic Labeling and Calcium Formate

Isotopic labeling is a powerful technique used to track the metabolic fate of molecules within biological systems. By replacing one or more atoms in a molecule with their heavier, non-radioactive (stable) or radioactive isotopes, researchers can trace the pathways and measure the rates of metabolic processes.[1] Calcium formate (Ca(HCOO)₂) is a salt of calcium and formic acid. Formate is a key intermediate in one-carbon metabolism, a network of pathways essential for the biosynthesis of nucleotides, amino acids, and for methylation reactions. Calcium, in its ionic form (Ca²⁺), is a ubiquitous second messenger involved in a vast array of cellular processes, including signal transduction, muscle contraction, and neurotransmission.

The dual nature of calcium formate makes its isotopically labeled forms valuable tools for a range of tracer studies:

-

¹³C-labeled formate: Allows for the tracing of one-carbon units through metabolic pathways.

-

⁴⁵Ca-labeled calcium: Enables the study of calcium uptake, distribution, and transport across cellular membranes.

Synthesis of Isotopically Labeled Calcium Formate

The synthesis of isotopically labeled calcium formate is a straightforward acid-base reaction. The key is to start with the appropriately labeled precursor.

Synthesis of [¹³C]Calcium Formate

The synthesis of [¹³C]calcium formate involves the reaction of [¹³C]formic acid with a calcium salt, typically calcium carbonate or calcium hydroxide (B78521).[2] [¹³C]Formic acid is commercially available from suppliers of stable isotopes.[3][4]

Experimental Protocol: Synthesis of [¹³C]Calcium Formate

Materials:

-

[¹³C]Formic acid (H¹³COOH)

-

Calcium carbonate (CaCO₃), high purity

-

Deionized water

-

Magnetic stirrer and stir bar

-

pH meter or pH indicator strips

-

Filtration apparatus (e.g., Büchner funnel and filter paper)

-

Drying oven or vacuum desiccator

Procedure:

-

Reaction Setup: In a clean glass beaker, dissolve a known molar amount of calcium carbonate in a minimal amount of deionized water with continuous stirring.

-

Acid Addition: Slowly add a stoichiometric equivalent of [¹³C]formic acid to the calcium carbonate slurry. The reaction will produce carbon dioxide gas, so add the acid dropwise to control the effervescence. The reaction is as follows: CaCO₃ + 2H¹³COOH → Ca(H¹³COO)₂ + H₂O + CO₂

-

pH Adjustment: Monitor the pH of the reaction mixture. Continue adding [¹³C]formic acid until all the calcium carbonate has reacted and the pH is neutral (pH ~7.0). If the solution becomes acidic, it indicates an excess of formic acid.

-

Filtration: Filter the resulting solution to remove any unreacted calcium carbonate or other insoluble impurities.

-

Crystallization and Drying: The [¹³C]calcium formate can be recovered by evaporating the water. This can be done by gentle heating or by using a rotary evaporator. The resulting crystals should be dried in an oven at a temperature below the decomposition point of calcium formate (~300°C) or in a vacuum desiccator.

-

Purity Analysis: The purity of the synthesized [¹³C]calcium formate can be confirmed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy or Mass Spectrometry (MS).

Synthesis of [⁴⁵Ca]Calcium Formate

The synthesis of [⁴⁵Ca]calcium formate follows a similar principle, starting with a source of the radioisotope ⁴⁵Ca, which is typically supplied as [⁴⁵Ca]calcium chloride (⁴⁵CaCl₂).

Experimental Protocol: Synthesis of [⁴⁵Ca]Calcium Formate

Materials:

-

[⁴⁵Ca]Calcium chloride (⁴⁵CaCl₂) solution of known activity

-

Formic acid (HCOOH), high purity

-

Ammonium (B1175870) hydroxide (NH₄OH) for pH adjustment

-

Deionized water

-

Scintillation counter for radioactivity measurement

Procedure:

-

Reaction Setup: In a suitable container within a designated radioactivity laboratory, dilute the [⁴⁵Ca]CaCl₂ solution with a small amount of deionized water.

-

Reaction: Add a stoichiometric excess of formic acid to the [⁴⁵Ca]CaCl₂ solution.

-

pH Adjustment: Adjust the pH of the solution to neutral (~7.0) by the dropwise addition of ammonium hydroxide. This will ensure the complete formation of calcium formate.

-

Final Solution: The resulting solution will contain [⁴⁵Ca]calcium formate. The specific activity of the final solution should be determined by scintillation counting. This solution can then be used directly for tracer studies.

Experimental Protocols for Tracer Studies

¹³C-Formate Tracer Studies in One-Carbon Metabolism

[¹³C]Calcium formate can be used to trace the flow of one-carbon units in various biological systems, from cell cultures to whole organisms. The general workflow involves introducing the labeled formate and then analyzing the incorporation of the ¹³C label into downstream metabolites using mass spectrometry.

Experimental Workflow: ¹³C-Formate Metabolic Tracer Analysis

Detailed Protocol:

-

Cell Culture and Labeling: Culture cells in a medium that allows for robust growth. At a designated time, replace the standard medium with a medium containing a known concentration of [¹³C]calcium formate. The concentration and duration of labeling will depend on the specific experimental goals and the metabolic rates of the cells.

-

Quenching and Extraction: After the desired labeling period, rapidly quench metabolism to halt all enzymatic reactions. This is typically done by washing the cells with an ice-cold solution. Immediately following quenching, extract the intracellular metabolites using a suitable solvent system (e.g., 80% methanol).

-

Sample Analysis: Analyze the metabolite extracts using Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS). These techniques will separate the metabolites and measure their mass-to-charge ratios, allowing for the determination of the mass isotopomer distribution (MID) for each metabolite of interest. The MID reflects the proportion of molecules that contain zero, one, two, or more ¹³C atoms.

-

Data Analysis: The raw MS data is processed to correct for the natural abundance of ¹³C and to calculate the fractional enrichment of the ¹³C label in downstream metabolites. This data can then be used to infer the activity of pathways involved in one-carbon metabolism. For more advanced analysis, the MIDs can be used in computational models to calculate intracellular metabolic fluxes.[5]

One-Carbon Metabolism Pathway

⁴⁵Ca Tracer Studies for Calcium Uptake

[⁴⁵Ca]Calcium formate can be used as a tracer to measure the uptake and transport of calcium into cells or across biological membranes. ⁴⁵Ca is a beta-emitter, and its presence can be quantified using liquid scintillation counting.

Experimental Workflow: ⁴⁵Ca Calcium Uptake Assay

Detailed Protocol:

-

Cell Preparation: Plate cells in a multi-well format. Before the experiment, wash the cells with a buffer that does not contain calcium.

-

Uptake Assay: Initiate the uptake by adding a buffer containing a known concentration and specific activity of [⁴⁵Ca]calcium formate. The incubation time will vary depending on the cell type and the specific transport mechanism being studied.

-

Termination and Washing: Terminate the uptake by rapidly aspirating the radioactive solution and washing the cells multiple times with an ice-cold wash buffer containing a high concentration of a calcium chelator (e.g., EDTA) or non-radioactive calcium chloride to displace any non-specifically bound extracellular ⁴⁵Ca.

-

Cell Lysis and Scintillation Counting: Lyse the cells using a suitable lysis buffer (e.g., a solution containing a detergent like SDS). Transfer the cell lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: The amount of calcium taken up by the cells is calculated based on the measured radioactivity and the specific activity of the [⁴⁵Ca]calcium formate solution. The results are typically expressed as nanomoles of calcium per milligram of protein per unit of time.

Calcium Signaling Pathway

Data Presentation

Quantitative data from tracer studies should be presented in a clear and organized manner to facilitate interpretation and comparison between different experimental conditions.

Example Data Table for a ¹³C-Formate Tracer Study

This table shows hypothetical data on the fractional enrichment of ¹³C in key metabolites of one-carbon metabolism after incubation with [¹³C]formate.

| Metabolite | Control Condition (% ¹³C Enrichment) | Treatment Condition (% ¹³C Enrichment) |

| Serine | 5.2 ± 0.4 | 8.9 ± 0.6 |

| Glycine | 4.8 ± 0.3 | 7.5 ± 0.5 |

| Methionine | 2.1 ± 0.2 | 3.5 ± 0.3 |

| ATP (from purine synthesis) | 10.5 ± 1.1 | 18.2 ± 1.5 |

| dTMP | 3.4 ± 0.3 | 6.1 ± 0.4 |

Data are presented as mean ± standard deviation (n=3).

Example Data Table for a ⁴⁵Ca Calcium Uptake Study

This table illustrates how data from a ⁴⁵Ca uptake experiment could be presented.

| Condition | Calcium Uptake (nmol/mg protein/min) |

| Basal | 1.5 ± 0.2 |

| Stimulated (e.g., with agonist) | 4.8 ± 0.5 |

| Inhibited (e.g., with channel blocker) | 0.8 ± 0.1 |

Data are presented as mean ± standard deviation (n=4).

Conclusion

Isotopically labeled calcium formate is a valuable tool for researchers in the life sciences and drug development. By leveraging the distinct properties of ¹³C and ⁴⁵Ca, it is possible to conduct detailed investigations into one-carbon metabolism and calcium signaling, respectively. The protocols and information provided in this guide offer a solid foundation for the successful implementation of tracer studies using this compound. Careful experimental design, precise execution, and rigorous data analysis are paramount to obtaining high-quality, interpretable results.

References

- 1. researchgate.net [researchgate.net]

- 2. celluloseether.com [celluloseether.com]

- 3. Page loading... [wap.guidechem.com]

- 4. Formic acid (¹³C, 99%) (<5% HâO) - Cambridge Isotope Laboratories, CLM-1284-0.5 [isotope.com]

- 5. 13C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism for Biochemical Production - PMC [pmc.ncbi.nlm.nih.gov]

Quantum Chemical Insights into Calcium Formate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcium formate (B1220265), the calcium salt of formic acid, is a versatile compound with applications ranging from a preservative in animal feed to a setting accelerator in concrete. Understanding its properties at a molecular level is crucial for optimizing its existing applications and exploring new functionalities, including its potential roles in pharmaceutical formulations and drug delivery systems. Quantum chemical calculations provide a powerful lens through which to investigate the electronic structure, bonding, and energetic properties of calcium formate, offering insights that are often inaccessible through experimental methods alone. This technical guide provides an in-depth overview of the quantum chemical calculations performed on calcium formate, summarizing key findings, detailing computational methodologies, and presenting data in a clear, accessible format.

Computational Workflow for Quantum Chemical Analysis

The following diagram illustrates a typical workflow for the quantum chemical analysis of calcium formate, from initial structure determination to the calculation of various molecular properties.

Caption: A generalized workflow for performing quantum chemical calculations on calcium formate.

Crystal Structure of Calcium Formate

Calcium formate is known to exist in at least two crystalline polymorphs, the orthorhombic α-phase and the tetragonal β-phase. The α-phase is the more common and stable form at ambient conditions.

| Crystal System | Space Group | a (Å) | b (Å) | c (Å) |

| Orthorhombic (α-phase) | Pcab | 10.176 | 9.954 | 6.273 |

| Tetragonal (β-phase) | P4₁2₁2 | 6.82 | 6.82 | 10.88 |

Data for the α-phase is from the Materials Project database (mp-23685). Data for the β-phase is from the "Negative Linear Compressibility of Formate Crystals" study, which references earlier crystallographic work.

Methodologies for Quantum Chemical Calculations

A variety of quantum chemical methods have been employed to study different aspects of calcium formate. These range from high-accuracy coupled-cluster methods for fundamental interactions to density functional theory for solid-state properties.

Interaction of Ca²⁺ with Formate Anion

To understand the fundamental nature of the bonding between the calcium ion and the formate ligand, high-level ab initio calculations have been performed.

Experimental Protocol:

-

Coupled-Cluster Calculations: The interaction energies were benchmarked using the highly accurate Coupled-Cluster Singles and Doubles with Perturbative Triples [CCSD(T)] method, extrapolated to the Complete Basis Set (CBS) limit. This "gold standard" approach provides a reliable reference for calibrating more computationally efficient methods.

-

Density Functional Theory (DFT) Assessment: The performance of several common density functionals was evaluated against the CCSD(T)/CBS results. The functionals tested include:

-

PW91 (Perdew-Wang 91)

-

PBE (Perdew-Burke-Ernzerhof)

-

B3LYP (Becke, 3-parameter, Lee-Yang-Parr)

-

TPSS (Tao-Perdew-Staroverov-Scuseria)

-

-

Basis Sets: Pople-type basis sets, such as 6-31G(d) and its variations with diffuse and polarization functions, were used in these calculations.

-

Bonding Analysis: The nature of the metal-ligand bond was further investigated using Symmetry-Adapted Perturbation Theory (SAPT), which decomposes the interaction energy into physically meaningful components such as electrostatics, exchange, induction, and dispersion.

Solid-State Calculations under Pressure

The behavior of crystalline calcium formate under hydrostatic pressure has been modeled to investigate its mechanical properties, such as negative linear compressibility.

Experimental Protocol:

-

Computational Approach: The specific DFT functional and basis set used in the study on negative linear compressibility were not detailed in the primary source. However, such solid-state calculations are typically performed using plane-wave basis sets within a periodic boundary condition framework, as implemented in software packages like VASP, Quantum ESPRESSO, or CRYSTAL.

-

Analysis: The electronic changes under pressure were analyzed using the concept of quantum electronic pressure at the bond critical points of the electron density. This analysis helps to distinguish between "soft" and "rigid" regions within the crystal structure.

Quantitative Data from Quantum Chemical Calculations

Optimized Geometry of α-Calcium Formate

The following table presents key bond lengths in the optimized crystal structure of α-calcium formate as reported in the Materials Project database, which are derived from a combination of experimental data and DFT calculations.

| Bond | Bond Length (Å) |

| Ca-O | 2.34 - 2.58 |

| C-O | 1.26 - 1.28 |

| C-H | 1.11 |

Vibrational Properties

Experimental Raman Peak Positions for α-Calcium Formate

| Wavenumber (cm⁻¹) | Assignment |

| ~2980 | C-H stretching |

| ~1580 | Asymmetric OCO stretching |

| ~1360 | Symmetric OCO stretching |

| ~1070 | C-H in-plane bending |

| ~780 | OCO scissoring |

Note: These are approximate peak positions from experimental Raman spectra and may vary slightly depending on the specific experimental conditions. A full theoretical assignment of all vibrational modes requires further computational investigation.

Summary and Outlook

Quantum chemical calculations have provided valuable insights into the structure and bonding of calcium formate. High-level coupled-cluster calculations have benchmarked the interaction energy between the calcium ion and the formate anion, offering a reference for the development and validation of more efficient computational methods. Solid-state calculations have begun to explore the intriguing mechanical properties of crystalline calcium formate under pressure.

Despite these advances, a comprehensive theoretical study of the vibrational properties of calcium formate, including the calculation and assignment of its infrared and Raman spectra, remains an area for future research. Such a study would be invaluable for interpreting experimental spectroscopic data and for developing a more complete understanding of the intra- and intermolecular forces that govern the behavior of this important compound. For professionals in drug development, a deeper understanding of the molecular properties of calcium formate could inform its use as an excipient or in the formulation of novel drug delivery systems where interactions with active pharmaceutical ingredients are critical.

Formicaite: A Comprehensive Technical Guide to its Discovery, History, and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Formicaite (β-Ca(HCOO)₂) is a rare organic mineral composed of calcium formate (B1220265). First officially described in 1999, its discovery has provided insights into the geological processes involving organic acids in hydrothermal environments. This document provides a detailed overview of the discovery and history of formicaite, its key physicochemical and crystallographic properties, and a summary of the current understanding of its synthesis and relationship to other calcium formate polymorphs.

Discovery and History

Formicaite was first discovered at the Solongo B deposit, part of the Ozernoe ore cluster in the Yeravninsky District of Buryatia, Russia.[1] The mineral was officially described and named by a team of Russian scientists: N.V. Chukanov, S.V. Malinko, A.E. Lisitsyn, V.T. Dubinchuk, O.V. Kuz'mina, and A.E. Zadov in 1999.[1] The type material is conserved at the A. E. Fersman Mineralogical Museum in Moscow, Russia.[1]

The name "formicaite" is derived from its chemical composition, being a form ate of ca lcium.[1] It is one of only two naturally occurring formate minerals known, the other being dashkovaite (Mg(HCOO)₂·2H₂O).[1]

Geological Setting

The type locality of formicaite is characterized by hydrothermal veinlets that intersect kurchatovite-sakhaite ore within a skarn deposit.[1] It has also been found in a veinlet within skarnified marble.[1] The geological environment suggests a formation through near-surface, subaerial aqueous alteration by non-redox-sensitive fluids and high-temperature alteration of carbonate formations.[1]

Associated Minerals

At its type locality, formicaite is found in association with a variety of other minerals, including:

-

Calciborite

-

Calcite

-

Frolovite

-

Hexahydroborite

-

Lizardite

-

Pentahydroborite

-

Uralborite

-

Vesuvianite

-

Vimsite

Physicochemical and Crystallographic Data

Formicaite is the tetragonal polymorph (β-phase) of calcium formate.[2] Its properties are summarized in the tables below.

Chemical Properties

| Property | Value |

| Chemical Formula | Ca(HCOO)₂ |

| Molecular Weight | 130.11 g/mol |

| Elemental Composition | Calcium (Ca): 30.80% |

| Carbon (C): 18.46% | |

| Oxygen (O): 49.19% | |

| Hydrogen (H): 1.55% |

Physical and Optical Properties

| Property | Value |

| Color | White with a bluish tint |

| Lustre | Vitreous |

| Hardness (Mohs) | 1 |

| Density (g/cm³) | 1.9 |

| Crystal System | Tetragonal |

| Habit | Compact cryptocrystalline and colloform masses; aggregates of tabular crystals |

| Cleavage | Perfect on {100} |

| Optical Class | Uniaxial (+) |

| Refractive Indices | nω = 1.553, nε = 1.573 |

| Birefringence | 0.020 |

Crystallographic Data

| Parameter | Value |

| Crystal System | Tetragonal |

| Space Group | P4₁2₁2 |

| Unit Cell Dimensions | a = 6.77 Å, c = 9.463 Å |

| Z | 4 |

Polymorphism of Calcium Formate

Calcium formate (Ca(HCOO)₂) is known to exist in several polymorphic forms, with formicaite being the naturally occurring tetragonal β-polymorph. The other known polymorphs are the α (orthorhombic), γ, and δ phases, which have been identified in synthetic calcium formate. The α-polymorph has also been reported as a new, unnamed mineral from Alkali Lake, Oregon, USA. The γ and δ phases are considered high-temperature forms.

Caption: Relationship between the polymorphs of calcium formate.

Experimental Protocols: Synthesis of Calcium Formate

Industrial Production of Calcium Formate

A common industrial method involves the reaction of formic acid with calcium carbonate or calcium hydroxide.

Reaction Principle: Formic acid, being stronger than carbonic acid, reacts directly with calcium carbonate.

2HCOOH + CaCO₃ → Ca(HCOO)₂ + H₂O + CO₂

Methodology:

-

Heavy calcium carbonate powder is added to a reaction tank with an appropriate amount of mother liquor.

-

Stirring is initiated.

-

Concentrated formic acid (≥85%) is added dropwise at room temperature until a pH of 4.0-4.5 is reached.

-

The reaction is allowed to continue for an additional 15 minutes.

-

The resulting calcium formate crystals are dewatered via centrifugation.

-

The wet material is then dried to yield the final product.

Novel Synthesis from Biological Aragonite

A recent study from March 2025 has proposed a controlled method for the synthesis of β-calcium formate using sea shells (biological aragonite) as the calcium source.[2] This method is reported to produce β-calcium formate crystals with a regular octahedral morphology without the need for other additives.[2] The detailed experimental parameters for this method are not yet widely available.

Logical Workflow for Calcium Formate Synthesis

The general workflow for the synthesis of calcium formate from formic acid and a calcium source can be visualized as follows.

Caption: Generalized workflow for the synthesis of calcium formate.

References

Spectroscopic Analysis of Calcium Formate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of calcium formate (B1220265) (Ca(HCOO)₂) using Infrared (IR) and Raman spectroscopy. It is designed to serve as a practical resource for researchers, scientists, and professionals in drug development who utilize these techniques for material characterization. This document details the vibrational modes of calcium formate, provides explicit experimental protocols for analysis, and presents visual workflows to guide the analytical process.

Introduction to the Spectroscopic Analysis of Calcium Formate

Calcium formate is a versatile compound used in various industries, including as a setting accelerator in cement and as a food and animal feed preservative.[1] Its crystalline structure, which exists in different polymorphic forms, can influence its physical and chemical properties.[2] Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, offers a powerful, non-destructive means to probe the molecular structure and lattice vibrations of calcium formate.

IR spectroscopy measures the absorption of infrared radiation by a molecule, exciting its vibrational modes. These absorptions are dependent on changes in the dipole moment of the molecule during vibration.[3] Raman spectroscopy, conversely, involves the inelastic scattering of monochromatic light (laser). The resulting shift in the frequency of the scattered light provides information about the vibrational modes of the molecule, which are dependent on changes in polarizability.[3] Together, these complementary techniques provide a detailed fingerprint of the material's chemical structure and solid-state properties.

Infrared (IR) Spectroscopic Analysis of Calcium Formate

Infrared spectroscopy is a fundamental technique for identifying the functional groups and overall structure of calcium formate. The formate ion (HCOO⁻) exhibits characteristic vibrational modes that are sensitive to its chemical environment, including coordination with the calcium ion (Ca²⁺).

Vibrational Modes of Calcium Formate (IR)

The following table summarizes the principal infrared absorption bands observed for α-calcium formate and their corresponding vibrational assignments. The presence of two non-equivalent formate anions in the orthorhombic crystal structure of α-Ca(HCOO)₂ can lead to the splitting of some fundamental bands.[2]

| Wavenumber (cm⁻¹) | Vibrational Mode Assignment |

| ~2900 - 2870 | C-H Stretching |

| ~1660 - 1580 | Antisymmetric Stretching of the Carboxylate Group (-COO⁻) |

| ~1400 - 1350 | Symmetric Stretching of the Carboxylate Group (-COO⁻) combined with O-C-H Bending |

| ~810 - 780 | Bending Vibrations of the Carboxylate Group (-COO⁻) combined with O-C-H Bending |

Note: The exact peak positions may vary slightly depending on the sample preparation method, instrumentation, and the specific polymorphic form of calcium formate being analyzed.[2]

Experimental Protocol for FT-IR Analysis (KBr Pellet Method)

The Potassium Bromide (KBr) pellet method is a widely used technique for obtaining high-quality IR spectra of solid samples.[4][5][6][7]

Materials and Equipment:

-

Fourier Transform Infrared (FTIR) Spectrometer

-

Hydraulic press with a pellet die (e.g., 13 mm)

-

Agate mortar and pestle

-

Spectroscopic grade Potassium Bromide (KBr), dried

-

Calcium formate sample, finely ground

-

Analytical balance

-

Desiccator

Procedure:

-

Drying: Dry the spectroscopic grade KBr powder in an oven at approximately 110°C for at least 2-3 hours to remove any absorbed moisture, which can interfere with the IR spectrum.[5] Store the dried KBr in a desiccator.

-

Sample Preparation: Weigh approximately 1-2 mg of the finely ground calcium formate sample and 200-250 mg of the dried KBr powder.[5][6] The sample-to-KBr ratio should be in the range of 0.2% to 1%.

-

Grinding and Mixing: Transfer the weighed sample and KBr to an agate mortar. Grind the mixture thoroughly with the pestle for several minutes until a fine, homogeneous powder is obtained.[7] The particle size should ideally be less than the wavelength of the IR radiation to minimize scattering.

-

Pellet Formation:

-

Carefully transfer the homogenous powder into the pellet die assembly.

-

Place the die into a hydraulic press.

-

Apply a pressure of approximately 8-10 tons for a 13 mm die for a few minutes to form a thin, transparent, or translucent pellet.[4] A vacuum can be applied to the die to remove entrapped air and improve pellet transparency.

-

-

Spectral Acquisition:

-

Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum over the desired wavenumber range (e.g., 4000 - 400 cm⁻¹).

-

The number of scans can be adjusted to improve the signal-to-noise ratio (typically 16 or 32 scans).

-

Experimental Workflow for FT-IR Analysis

Caption: Experimental workflow for FT-IR analysis of calcium formate using the KBr pellet method.

Raman Spectroscopic Analysis of Calcium Formate

Raman spectroscopy provides complementary information to IR spectroscopy, particularly for symmetric vibrations and low-frequency lattice modes. It is an excellent technique for studying the crystalline structure of calcium formate.

Vibrational Modes of Calcium Formate (Raman)

The following table outlines the key Raman shifts observed for α-calcium formate and their corresponding vibrational assignments.

| Wavenumber (cm⁻¹) | Vibrational Mode Assignment |

| ~2890 - 2870 | C-H Stretching |

| ~1600 - 1573 | Antisymmetric Stretching of the Carboxylate Group (-COO⁻) |

| ~1387 - 1353 | Symmetric Stretching of the Carboxylate Group (-COO⁻) |

| ~1069 | In-plane H-C-O Bending |

| ~800 - 754 | Bending Vibrations of the Carboxylate Group (-COO⁻) combined with O-C-H Bending |

| ~233 | Stretching Vibrations involving Ca-O Ionic Bonds (Lattice Mode) |

Note: Raman band positions and intensities can be influenced by crystal orientation relative to the laser polarization.[8]

Experimental Protocol for Raman Analysis of Crystalline Powder

Raman analysis of a crystalline powder like calcium formate is generally straightforward.

Materials and Equipment:

-

Raman Spectrometer with a laser source (e.g., 532 nm or 785 nm)

-

Microscope objective for sample focusing

-

Sample holder (e.g., microscope slide or sample cup)

-

Calcium formate crystalline powder

Procedure:

-

Sample Mounting: Place a small amount of the calcium formate crystalline powder onto a clean microscope slide or into a suitable sample cup.

-

Instrument Setup:

-

Place the sample on the microscope stage of the Raman spectrometer.

-

Select the appropriate laser wavelength and power. A lower laser power may be necessary to avoid sample degradation.

-

Choose a suitable microscope objective to focus the laser onto the sample.

-

-

Focusing: Bring the sample into focus using the white light illumination and camera of the spectrometer.

-

Spectral Acquisition:

-

Acquire the Raman spectrum over the desired spectral range. The acquisition time and number of accumulations can be adjusted to optimize the signal-to-noise ratio.

-

It may be beneficial to acquire spectra from multiple spots on the sample and average them to account for any sample heterogeneity or crystal orientation effects.[8]

-

-

Data Processing:

-

Process the raw spectrum by performing a baseline correction to remove any fluorescence background.

-

Cosmic ray removal algorithms may also be applied.

-

Experimental Workflow for Raman Analysis

Caption: Experimental workflow for Raman analysis of crystalline calcium formate powder.

Conclusion

Infrared and Raman spectroscopy are indispensable tools for the characterization of calcium formate. This guide provides the fundamental spectroscopic data and detailed experimental protocols necessary for researchers and professionals to perform accurate and reproducible analyses. By utilizing the information and workflows presented herein, users can effectively identify calcium formate, investigate its crystalline structure, and ensure the quality and consistency of their materials. The complementary nature of IR and Raman spectroscopy offers a comprehensive understanding of the vibrational properties of calcium formate, making them essential techniques in both research and industrial settings.

References

- 1. cdnsciencepub.com [cdnsciencepub.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. plus.ac.at [plus.ac.at]

- 4. scienceijsar.com [scienceijsar.com]

- 5. How Do You Prepare Kbr Pellet For Ftir? Master The Art Of Creating Transparent Ir Windows - Kintek Solution [kindle-tech.com]

- 6. shimadzu.com [shimadzu.com]

- 7. Preparation of Samples for IR Spectroscopy as KBr Disks | The Infrared and Raman Discussion Group [irdg.org]

- 8. physicsopenlab.org [physicsopenlab.org]

Methodological & Application

Application Notes and Protocols: Use of Calcium Formate as a Calcium Supplement in Cell Culture Media

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcium is an essential divalent cation in cell culture media, playing a critical role in a wide range of cellular processes, including cell adhesion, signal transduction, proliferation, and differentiation. The most common source of calcium in commercially available cell culture media is calcium chloride. This document explores the potential use of calcium formate (B1220265) (Ca(HCO₂)₂) as an alternative calcium supplement. While not a conventional component of cell culture media, calcium formate offers a unique opportunity to deliver both calcium and formate ions, the latter of which is an emerging bioactive molecule.[1]

Recent studies have indicated that the formate ion is not merely a metabolic byproduct but can also act as a signaling molecule, notably by activating calcium (Ca²⁺) signaling pathways.[1] This dual role of calcium formate as a source of a crucial cation and a signaling anion warrants investigation for its potential to modulate cellular behavior in vitro.

These application notes provide a theoretical framework and investigational protocols for researchers interested in exploring the use of calcium formate in their cell culture systems. It is important to note that research in this specific area is limited, and the provided protocols should be considered as a starting point for further optimization.

Potential Applications and Considerations

The use of calcium formate as a cell culture supplement may be of interest in the following areas:

-

Modulation of Calcium Signaling: For studying the effects of simultaneous delivery of an extracellular calcium source and a potential activator of intracellular calcium release.

-

Cancer Research: Investigating the formate-driven activation of calcium signaling in cancer cell invasion and metastasis.[1]

-

Metabolic Studies: Examining the interplay between one-carbon metabolism, where formate is a key intermediate, and calcium-dependent cellular processes.[2]

-

Alternative Calcium Source: Exploring a potentially more readily absorbed form of calcium, as suggested in non-cell culture contexts.[3]

Key Considerations:

-

Formate as a Bioactive Molecule: Unlike the chloride ion in calcium chloride, the formate ion is metabolically active and can influence cellular processes.[2]

-

Concentration-Dependent Effects of Formate: Studies have shown that the effects of formate can be concentration-dependent, with potential cytotoxicity at higher levels.[4][5] It is crucial to determine the optimal and non-toxic concentration range for the specific cell line being used.

-

Cell Line Specificity: The response to both calcium and formate can vary significantly between different cell types.

Data Presentation

Due to the limited direct research on calcium formate in cell culture, the following tables summarize the known effects of formate from studies using sodium formate or by observing the effects of endogenous formate production. This data provides a basis for predicting the potential impact of using calcium formate.

Table 1: Summary of Observed in vitro Effects of Formate on Mammalian Cells

| Parameter | Cell Type(s) | Observed Effect(s) | Formate Concentration | Reference(s) |

| Cell Viability/Cytotoxicity | Mouse Neural Cells | Decreased viability (Neuron-specific toxicity at lower concentrations) | 20-60 mM (neuronotoxic), ≥ 120 mM (general cytotoxicity) | [4] |

| Retinal Pigment Epithelium (ARPE-19) & Photoreceptor (661W) cells | Decreased ATP, increased cytotoxicity (661W more sensitive) | Not specified | [5] | |

| Rat Thymocytes | No effect on viability in the physiological pH range | Not specified | [6] | |

| Calcium Signaling | Glioblastoma & Breast Cancer Cells | Activation of Ca²⁺ signaling, leading to increased cell motility and invasion | Not specified (extracellular formate) | [1] |

| Metabolism | Various | Can serve as a one-carbon donor for nucleotide synthesis | Not specified | [2] |

Table 2: Comparison of Calcium Salts for Cell Culture Supplementation (Theoretical and Literature-Based)

| Property | Calcium Chloride (CaCl₂) | Calcium Formate (Ca(HCO₂)₂) | Key Considerations for Cell Culture |

| Anion | Chloride (Cl⁻) | Formate (HCOO⁻) | Chloride is generally considered biologically inert at typical media concentrations. Formate is a bioactive molecule that can influence cell signaling and metabolism. |